molecular formula C6H5NO2 B1179645 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole CAS No. 128389-83-3

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B1179645
CAS No.: 128389-83-3
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Description

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is a heterocyclic compound that features a unique fusion of aziridine and dioxolane rings with a pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable aziridine with a dioxolane derivative in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane derivatives, while reduction can produce aziridine derivatives. Substitution reactions can lead to a variety of functionalized pyrrole compounds .

Scientific Research Applications

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-b]pyrrole
  • 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-d]pyrrole
  • 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-e]pyrrole

Uniqueness

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈N₂O₂
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves multiple steps typically starting from readily available pyrrole derivatives. Various methods have been reported in literature for its synthesis including cyclization reactions and modifications of existing pyrrole frameworks.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azireno compounds. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could induce apoptosis in melanoma cells with IC50 values comparable to established chemotherapeutics like Cisplatin and Temozolomide .
  • Mechanism of Action : The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis through specific signaling pathways. For example, compounds derived from pyrrole scaffolds have been shown to affect the S phase of the cell cycle and increase apoptotic markers .

Other Biological Activities

In addition to anticancer properties, azireno compounds exhibit a range of other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results as antimicrobial agents against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may also possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Study 1: Antiproliferative Activity

A study conducted on a series of pyrrole derivatives revealed that this compound exhibited significant antiproliferative effects on human melanoma cells (SH-4). The compound demonstrated an IC50 value of approximately 44.63 µM .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications at specific positions on the pyrrole ring could enhance biological activity. For instance, substituents at the 3-position were found to improve selectivity towards cancer cells while reducing cytotoxicity towards normal cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in melanoma cells
CytotoxicityIC50 values comparable to standard chemotherapeutics
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryPotential benefits in inflammatory disease models

Properties

IUPAC Name

7,9-dioxa-4-azatricyclo[4.3.0.02,4]nona-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-4-6-5(2-7(1)4)8-3-9-6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOCTANPBLMYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CN21)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666044
Record name 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128389-83-3
Record name 4H-Azirino[1,2-a]-1,3-dioxolo[4,5-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128389-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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